N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a pyrrolidine ring structure are known to interact with a wide range of biological targets. They are often used in drug discovery due to their versatility .
Mode of action
The mode of action of a compound depends on its structure and the biological target it interacts with. Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Biochemical pathways
The biochemical pathways affected by a compound depend on its specific targets. For example, some pyrrolidine derivatives are known to inhibit enzymes, which can affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives are often designed to optimize these properties .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, some pyrrolidine derivatives have been reported to have anti-inflammatory and analgesic activities .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the way it interacts with its targets .
Properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-18(12-6-7-14-15(10-12)27-11-26-14)22-20-21-17-13(4-3-5-16(17)28-20)19(25)23-8-1-2-9-23/h6-7,10,13H,1-5,8-9,11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODNHZVKYIYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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